5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene

Description

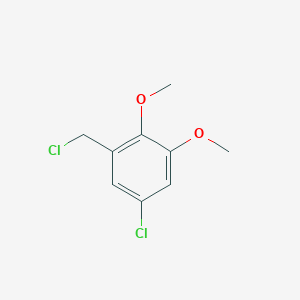

5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene (CAS 104113-74-8) is a chloro- and methoxy-substituted benzene derivative with the molecular formula C₉H₁₀Cl₂O₂ and a molecular weight of 221.08 g/mol . Its structure features a benzene ring substituted with a chlorine atom at position 5, a chloromethyl group at position 1, and methoxy groups at positions 2 and 3 (Figure 1). This compound is of interest in organic synthesis and material science due to its reactive chloromethyl group and electron-donating methoxy substituents, which may influence its chemical behavior and applications.

Properties

Molecular Formula |

C9H10Cl2O2 |

|---|---|

Molecular Weight |

221.08 g/mol |

IUPAC Name |

5-chloro-1-(chloromethyl)-2,3-dimethoxybenzene |

InChI |

InChI=1S/C9H10Cl2O2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |

InChI Key |

QXYFFBQWWDRKOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene typically involves the chlorination of 1-(chloromethyl)-2,3-dimethoxybenzene. This can be achieved through the reaction of 1-(chloromethyl)-2,3-dimethoxybenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and amines.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include the corresponding hydrocarbons.

Scientific Research Applications

5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of chlorinated aromatic compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The methoxy groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Research Findings and Gaps

- Toxicity Data: While BCME’s carcinogenicity is well-documented , the target compound’s safety profile remains unstudied.

- Synthetic Optimization: highlights the use of chloroperoxybenzoic acid in oxidizing sulfanyl groups, which could inspire novel routes for modifying the chloromethyl group .

Biological Activity

5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene features a chlorinated aromatic ring with two methoxy groups. This arrangement may influence its reactivity and biological interactions. The compound can be synthesized through various halogenation reactions involving starting materials such as 1,4-dimethoxybenzene and chlorine under specific conditions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene. For instance, derivatives of chlorinated methoxybenzenes have shown significant inhibition against various cancer cell lines. A study found that certain chlorinated compounds exhibit cytotoxic effects by inducing apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial membrane potential .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene | HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| 2,3-Dichloro-1,4-dimethoxybenzene | MCF-7 (breast cancer) | 15.0 | Caspase activation |

| 4-Chloro-1,2-dimethoxybenzene | A549 (lung cancer) | 10.0 | Mitochondrial disruption |

Antimicrobial Properties

The antimicrobial activity of halogenated methoxybenzenes has also been explored. Some studies indicate that these compounds can inhibit the growth of various bacterial strains. For example, a study demonstrated that chlorinated methoxy compounds possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene | Staphylococcus aureus | 32 µg/mL |

| 2,6-Dichloro-1,4-dimethoxybenzene | Escherichia coli | 64 µg/mL |

| 4-Bromo-1-methoxybenzene | Pseudomonas aeruginosa | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A recent case study investigated the effects of a series of chlorinated methoxybenzene derivatives on human breast cancer cells. The study reported that treatment with these compounds resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis .

Case Study 2: Antibacterial Screening

In another study focused on antimicrobial screening, several chlorinated derivatives were tested against a panel of pathogenic bacteria. The results indicated that compounds with multiple chlorine substituents exhibited enhanced antibacterial activity compared to their non-chlorinated analogs. This suggests that chlorination may enhance the bioactivity of these compounds .

Q & A

Q. What strategies mitigate environmental risks during large-scale synthesis?

- Answer: Implement green chemistry principles: replace chlorinated solvents with ionic liquids or scCO₂. Use catalytic systems (e.g., Pd/C for dehalogenation) to minimize waste. Conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests) to assess aquatic impact and design closed-loop recycling systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.